molecular formula C15H14N2O B11873948 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole

5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole

Cat. No.: B11873948
M. Wt: 238.28 g/mol
InChI Key: SKRPLUZLOGOARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole is a chemical compound known for its unique structure and properties. It consists of a benzo[d]oxazole core substituted with an isopropyl group at the 5-position and a pyridin-4-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzo[d]oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution processes efficiently .

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(2-Pyridinyl)benzo[d]oxazole
  • 5-Methyl-2-(pyridin-4-yl)benzo[d]oxazole
  • 2-(4-Pyridyl)benzo[d]oxazole

Comparison: Compared to these similar compounds, 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness in different contexts .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

5-propan-2-yl-2-pyridin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C15H14N2O/c1-10(2)12-3-4-14-13(9-12)17-15(18-14)11-5-7-16-8-6-11/h3-10H,1-2H3

InChI Key

SKRPLUZLOGOARK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.